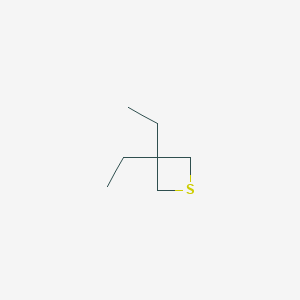
3,3-Diethylthietane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethylthietane is a sulfur-containing heterocyclic compound with a four-membered ring structure It is characterized by the presence of two ethyl groups attached to the third carbon atom of the thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-Diethylthietane can be synthesized through several methods. One common approach involves the anionic polymerization using initiators such as butyl lithium and naphthalene sodium . This method allows for the production of linear poly(this compound) with a narrow molecular weight distribution.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced polymerization techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the polymerization process and achieve the desired molecular weight and thermal properties .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diethylthietane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom in the thietane ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding thiol or sulfide derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
3,3-Diethylthietane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studies are investigating its use in drug development, particularly for its potential to interact with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 3,3-Diethylthietane involves its interaction with molecular targets through its sulfur atom. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as antimicrobial activity or polymerization processes.
Comparaison Avec Des Composés Similaires
3,3-Dimethylthietane: Similar in structure but with methyl groups instead of ethyl groups.
3-Ethyl-3-methylthietane: Contains one ethyl and one methyl group on the thietane ring.
Uniqueness: 3,3-Diethylthietane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of two ethyl groups provides distinct steric and electronic effects compared to other thietane derivatives .
Propriétés
Numéro CAS |
32919-72-5 |
|---|---|
Formule moléculaire |
C7H14S |
Poids moléculaire |
130.25 g/mol |
Nom IUPAC |
3,3-diethylthietane |
InChI |
InChI=1S/C7H14S/c1-3-7(4-2)5-8-6-7/h3-6H2,1-2H3 |
Clé InChI |
FZOOOYGWDMQRNC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CSC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


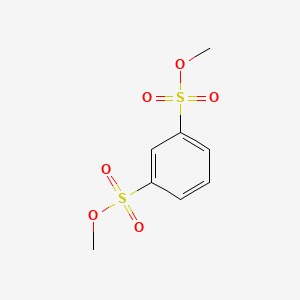
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)

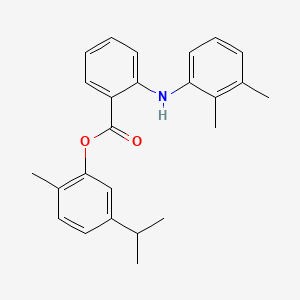
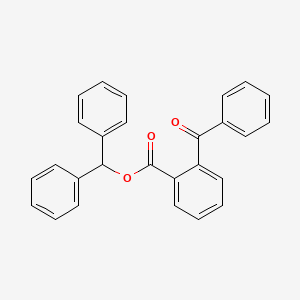
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)


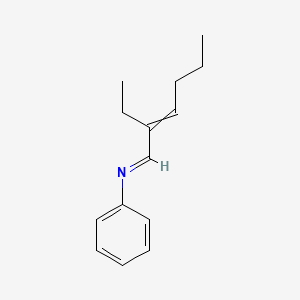
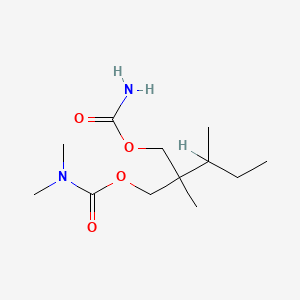


![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
